3,5-diphenyl-1H-pyrazol-4-ol;hydrobromide
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Overview
Description
3,5-Diphenyl-1H-pyrazol-4-ol;hydrobromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of two phenyl groups attached to the pyrazole ring, enhancing its stability and reactivity .
Preparation Methods
The synthesis of 3,5-diphenyl-1H-pyrazol-4-ol typically involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes using a hydrazone, which produces an azine as a by-product . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
3,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also participates in signaling pathways, modulating cellular responses and physiological processes .
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1,3-Diphenyl-1H-pyrazol-4-ol: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
4-Hydroxy-3,5-diphenylpyrazole: Another closely related compound with distinct chemical properties and uses.
The uniqueness of 3,5-diphenyl-1H-pyrazol-4-ol lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
61547-02-2 |
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Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3,5-diphenyl-1H-pyrazol-4-ol;hydrobromide |
InChI |
InChI=1S/C15H12N2O.BrH/c18-15-13(11-7-3-1-4-8-11)16-17-14(15)12-9-5-2-6-10-12;/h1-10,18H,(H,16,17);1H |
InChI Key |
RSGJMKKFQTXQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)O.Br |
Origin of Product |
United States |
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